This compound is sourced from various chemical suppliers and is primarily used for research purposes. It is not intended for human or animal use, indicating its application in laboratory settings rather than clinical environments. The classification of this compound falls under organic chemistry, specifically within the category of heterocyclic compounds due to its pyrazole structure.
The molecular structure of 3-(2-Ethoxy-5-nitrophenyl)-1H-pyrazol-5-ylamine hydrochloride can be represented by its SMILES notation: CCOc1ccc(cc1c1[nH][nH]c(=N)c1)[N+](=O)[O-].Cl
. This notation indicates the presence of an ethoxy group attached to a phenyl ring, which in turn is connected to a pyrazole ring containing an amino group.
3-(2-Ethoxy-5-nitrophenyl)-1H-pyrazol-5-ylamine hydrochloride can participate in various chemical reactions typical of pyrazole derivatives:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts .
Studies indicate that modifications on the pyrazole scaffold can significantly impact its biological efficacy .
While specific physical properties such as density and boiling point are not well-documented for this compound, some general properties can be inferred:
These properties are crucial for understanding how the compound behaves under different conditions and its potential applications .
3-(2-Ethoxy-5-nitrophenyl)-1H-pyrazol-5-ylamine hydrochloride has potential applications in:
Research continues to explore its full range of applications, particularly in drug development and biochemical studies .
CAS No.:
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 771-91-5
CAS No.: 69722-44-7
CAS No.: 1704-69-4